3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide is an organic compound that features a fluorophenyl group and a phenoxyphenyl group connected by a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 3-fluorobenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding imine.
Coupling Reaction: The imine is then subjected to a coupling reaction with 4-phenoxyphenylboronic acid under palladium-catalyzed conditions to form the desired product.
Amidation: The final step involves the amidation of the coupled product with acryloyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-N-(4-phenoxyphenyl)-2-propenamide
- 3-(3-Bromophenyl)-N-(4-phenoxyphenyl)-2-propenamide
- 3-(3-Methylphenyl)-N-(4-phenoxyphenyl)-2-propenamide
Uniqueness
3-(3-Fluorophenyl)-N-(4-phenoxyphenyl)-2-propenamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
Properties
CAS No. |
853355-82-5 |
---|---|
Molecular Formula |
C21H16FNO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(E)-3-(3-fluorophenyl)-N-(4-phenoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H16FNO2/c22-17-6-4-5-16(15-17)9-14-21(24)23-18-10-12-20(13-11-18)25-19-7-2-1-3-8-19/h1-15H,(H,23,24)/b14-9+ |
InChI Key |
OQKGCAPMMOKHFB-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.